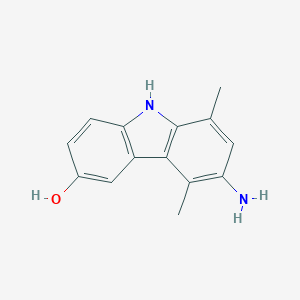
3-Formylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylpicolinonitrile is a chemical compound with the CAS Number: 131747-66-5 . It has a molecular weight of 132.12 and its IUPAC name is 3-formyl-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 3-Formylpicolinonitrile is 1S/C7H4N2O/c8-4-7-6 (5-10)2-1-3-9-7/h1-3,5H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
3-Formylpicolinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
3-Formylpicolinonitrile: is a versatile building block in organic synthesis. It is particularly useful in constructing complex molecules due to its reactive formyl and nitrile groups. These functional groups can undergo various chemical reactions, such as condensation and nucleophilic addition, enabling the synthesis of heterocyclic compounds . Additionally, it can serve as a precursor for the synthesis of porphyrins, which are crucial in the development of organic dyes and pigments .
Pharmaceutical Research
In pharmaceutical research, 3-Formylpicolinonitrile plays a role in the synthesis of drug intermediates. Its structure is conducive to modifications that can lead to the development of new medicinal compounds. The compound’s nitrile group can be transformed into carboxylic acids, amides, or amines, which are common functionalities in drug molecules .
Material Science
The application of 3-Formylpicolinonitrile in material science is linked to its ability to contribute to the synthesis of organic frameworks. These frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have potential uses in gas storage, separation technologies, and catalysis . The formyl group in particular can act as a connector between organic linkers and metal nodes in MOFs .
Analytical Chemistry
3-Formylpicolinonitrile: can be utilized in analytical chemistry as a standard or reference compound. Its distinct spectroscopic properties allow for its use in calibrating instruments like NMR, HPLC, and mass spectrometers. This ensures accurate and precise measurements in analytical procedures .
Biochemistry
In biochemistry, 3-Formylpicolinonitrile may be involved in the conjugation with biomacromolecules to create novel bioconjugates. These conjugates can be used in various applications, including biosensing, drug delivery, and as probes for studying biological systems .
Environmental Applications
Lastly, 3-Formylpicolinonitrile could have environmental applications, particularly in the development of nanoparticles for the removal of contaminants. Functional nanoparticles can be synthesized using this compound, which may then be applied in water treatment processes to adsorb or break down pollutants .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing compounds are known to play a role in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of nitrile-containing pharmaceuticals have been studied, and they often show improved pharmacokinetic profiles .
Propriétés
IUPAC Name |
3-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGRQNFJCFRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563710 |
Source


|
| Record name | 3-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylpicolinonitrile | |
CAS RN |
131747-66-5 |
Source


|
| Record name | 3-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

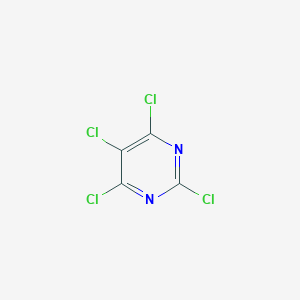

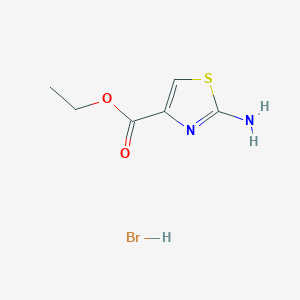
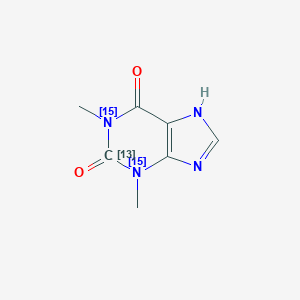
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
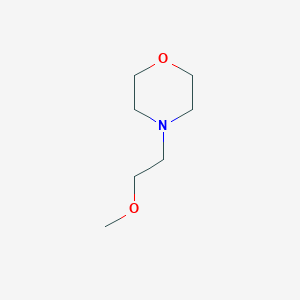

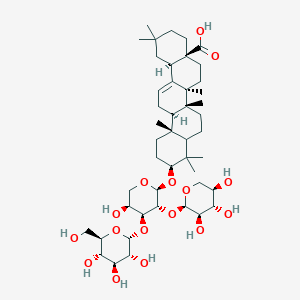
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)


